N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS: 2372-82-9), commonly referred to as APDA or bis(3-aminopropyl)dodecylamine, is a biocidal alkylamine utilized in advanced disinfection and preservation formulations. Unlike traditional quaternary ammonium compounds (QACs), this triamine structure functions simultaneously as a non-ionic surfactant and an antimicrobial agent. Procurement of this specific compound is driven by its stability across a wide pH range (10-12 in aqueous concentrates), its compatibility with non-ionic and cationic surfactants, and its sustained biocidal efficacy in environments with heavy organic soiling, making it a critical precursor for hospital-grade disinfectants, food-contact surface cleaners, and metalworking fluid preservatives .
Substituting N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine with generic quaternary ammonium compounds, such as benzalkonium chloride (BAC) or simple monoamines, severely compromises formulation performance in high-demand applications. BAC and similar traditional quats are highly susceptible to deactivation by proteinaceous soils and lack the inherent capability to disrupt the protein capsids of non-enveloped viruses or penetrate the waxy cell walls of mycobacteria [1]. Furthermore, in alkaline single-step cleaner-disinfectants, replacing APDA with BAC results in a quantifiable loss of soil-removal efficiency, forcing manufacturers to add supplementary detergents that can destabilize the formulation and increase overall raw material costs [2].
APDA provides targeted capsid-disrupting activity against non-enveloped viruses (e.g., poliovirus, murine norovirus), enabling formulations to achieve the ≥4-log10 (≥99.99%) reduction required by EN 14476 standards for 'general virucidal' claims. In contrast, standard benzalkonium chloride (BAC) is primarily effective only against enveloped viruses and fails to achieve sufficient log reductions against non-enveloped pathogens without harsh co-solvents [1].
| Evidence Dimension | Log reduction of non-enveloped viruses (EN 14476) |
| Target Compound Data | ≥4-log10 reduction (≥99.99%) via capsid disruption |
| Comparator Or Baseline | BAC: <3-log10 reduction (insufficient for general virucidal claims) |
| Quantified Difference | ≥1-log10 greater reduction of non-enveloped viruses, crossing the EN 14476 ≥4-log10 pass threshold. |
| Conditions | In vitro suspension tests against poliovirus and murine norovirus |
Procuring APDA allows manufacturers to legally claim 'general virucidal activity' for healthcare disinfectants, a standard unattainable with BAC alone.
In alkaline disinfecting concentrates designed for heavy soil removal (pH 8.5–9.2), the inclusion of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine yields higher cleaning efficiency compared to traditional quats. Patent data demonstrates that utilizing benzalkonium chloride in identical quaternary/alkylamine systems results in a measurably weaker capacity to remove fatty soils and blood, whereas APDA acts synergistically to lift soils while maintaining biocidal action[1].
| Evidence Dimension | Fatty soil and blood removal efficiency |
| Target Compound Data | High cleaning efficiency maintained without supplementary detergents |
| Comparator Or Baseline | BAC: Significantly weaker cleaning efficiency in identical alkaline systems |
| Quantified Difference | Measurable retention of soil-lifting capacity in alkaline pH, avoiding the significant performance drop inherent to BAC. |
| Conditions | Aqueous ready-to-use solutions at pH 8.0–8.7 derived from alkaline concentrates |
Enables the procurement of a single dual-action ingredient for food-industry and surgical-instrument cleaners, reducing the need for multi-component surfactant blends.
APDA demonstrates DIN EN 14348 compliant tuberculocidal activity, a critical requirement for instrument disinfection. Formulations containing approximately 0.4 wt% (4000 ppm) of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine achieve full bactericidal and tuberculocidal compliance. Standard quaternary ammonium compounds lack this intrinsic mycobactericidal efficacy and typically require the addition of glutaraldehyde or high alcohol concentrations to penetrate the mycobacterial cell wall[1].
| Evidence Dimension | Tuberculocidal efficacy (DIN EN 14348) |
| Target Compound Data | Effective at 0.4 wt% (4000 ppm) active concentration |
| Comparator Or Baseline | Standard Quats: Ineffective against Mycobacterium terrae without aldehyde donors |
| Quantified Difference | Full DIN EN 14348 compliance at 4000 ppm vs. complete failure for standard quats. |
| Conditions | Ready-to-use solutions at pH 9.5–10.3 |
Allows buyers to formulate safer, aldehyde-free high-level disinfectants that comply with stringent occupational respiratory safety standards.
A primary failure point for traditional halogens and quats is rapid deactivation by biological fluids. APDA maintains its Minimum Bactericidal Concentration (MBC) even in the presence of heavy organic soiling, such as high concentrations of blood and structural proteins. This resistance to organic quenching ensures that the active ppm remains above the biocidal threshold during the cleaning of heavily contaminated surfaces .
| Evidence Dimension | Biocidal efficacy retention in organic soil |
| Target Compound Data | Maintains MBC in the presence of blood and protein loads |
| Comparator Or Baseline | Traditional Quats/Halogens: Rapid active ppm depletion and MBC failure |
| Quantified Difference | Maintained MBC vs. rapid deactivation and failure. |
| Conditions | High organic load suspension testing (e.g., AFNOR / 5-5-5 Test) |
Critical for procurement in abattoir, veterinary, and surgical applications where pre-cleaning cannot be guaranteed and biocide quenching is a major risk.
Because APDA achieves DIN EN 14348 tuberculocidal compliance at concentrations as low as 4000 ppm without requiring glutaraldehyde, it is the active ingredient of choice for formulating high-level disinfectants for endoscopes and surgical instruments. This directly addresses hospital procurement mandates to phase out respiratory-sensitizing aldehydes while maintaining efficacy against mycobacteria and non-enveloped viruses [1].
In food and beverage processing, particularly abattoirs, the presence of fatty soils and blood rapidly deactivates standard quats. APDA’s dual functionality as a biocide and an alkaline surfactant allows formulators to create single-step cleaner-disinfectants that lift heavy proteinaceous soils while maintaining their Minimum Bactericidal Concentration (MBC) [2], .
For institutional and healthcare surface sanitizers requiring 'general virucidal' claims under EN 14476, APDA is utilized due to its ability to disrupt the capsids of non-enveloped viruses (e.g., norovirus, poliovirus). This makes it a necessary procurement substitute for benzalkonium chloride, which is generally limited to enveloped virus claims [3].
Corrosive;Acute Toxic;Health Hazard;Environmental Hazard